molecular formula C21H22O B582638 6,9,12,15,18-Heneicosapentaynal CAS No. 1797121-70-0

6,9,12,15,18-Heneicosapentaynal

Cat. No.: B582638
CAS No.: 1797121-70-0
M. Wt: 290.406
InChI Key: IWVFIYCUAFADOP-UHFFFAOYSA-N
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Description

6,9,12,15,18-Heneicosapentaynal is a chemical compound with the molecular formula C21H22O. It is characterized by a long carbon chain with multiple triple bonds and an aldehyde group at one end. This compound is primarily used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentaynal can be synthesized through a series of reactions involving the formation of multiple triple bonds along a carbon chain. One common method involves the use of alkyne coupling reactions, where smaller alkyne units are joined together under specific conditions to form the desired compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvents like chloroform, dichloromethane, and methanol are commonly used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 6,9,12,15,18-Heneicosapentaynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Henicosa-6,9,12,15,18-pentanoic acid.

    Reduction: Henicosa-6,9,12,15,18-pentene or Henicosane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

6,9,12,15,18-Heneicosapentaynal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,9,12,15,18-Heneicosapentaynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bonds in the carbon chain can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

6,9,12,15,18-Heneicosapentaynal can be compared with other similar compounds, such as:

    Henicosa-1,6,9,12,15,18-hexaene: Contains an additional triple bond compared to this compound.

    Henicosa-1,6,9,12,15-pentaene: Lacks the aldehyde group present in this compound.

Uniqueness: this compound is unique due to its specific arrangement of triple bonds and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1797121-70-0

Molecular Formula

C21H22O

Molecular Weight

290.406

IUPAC Name

henicosa-6,9,12,15,18-pentaynal

InChI

InChI=1S/C21H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2,5,8,11,14,17-20H2,1H3

InChI Key

IWVFIYCUAFADOP-UHFFFAOYSA-N

SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCC=O

Origin of Product

United States

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